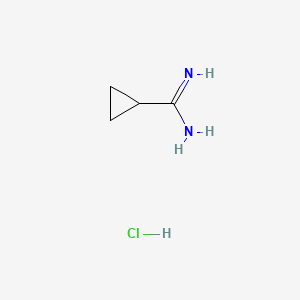

Cyclopropanecarboximidamide Hydrochloride

描述

Genesis and Significance of the Cyclopropane (B1198618) Ring in Bioactive Scaffolds

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of natural products and synthetic molecules possessing biological activity. researchgate.net Its incorporation into molecular scaffolds is a strategic decision made by medicinal chemists to impart a range of desirable physicochemical and pharmacological properties. The inherent ring strain of approximately 27.5 kcal/mol contributes to its unique electronic character and reactivity, making it a versatile component in drug design. researchgate.net

One of the key advantages of the cyclopropane ring is its ability to introduce three-dimensionality into otherwise planar molecules. This spatial complexity can lead to more precise interactions with biological targets, such as enzymes and receptors, thereby enhancing potency and selectivity. bohrium.com The rigid nature of the cyclopropane ring also serves to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity. nih.gov

Furthermore, the cyclopropane moiety is often employed as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes. This substitution can lead to improved metabolic stability, as the C-H bonds of a cyclopropane ring are generally stronger and less susceptible to enzymatic oxidation compared to those in more flexible alkyl chains. nih.gov This enhanced stability can translate to a longer biological half-life and improved pharmacokinetic profiles for drug candidates. The strategic incorporation of this small ring has been shown to address multiple challenges in drug discovery, including enhancing potency, reducing off-target effects, and increasing metabolic stability. nih.gov

Table 1: Physicochemical Properties of Cyclopropane Relevant to Bioactive Scaffolds

| Property | Description | Implication in Drug Design |

| Ring Strain | Approximately 27.5 kcal/mol | Influences reactivity and electronic properties. |

| Three-Dimensionality | Introduces spatial complexity | Enhances target binding and selectivity. |

| Rigidity | Constrains molecular conformation | Reduces entropic penalty upon binding, potentially increasing affinity. |

| Metabolic Stability | Resistant to enzymatic degradation | Can improve pharmacokinetic profile and prolong biological half-life. |

Cyclopropanecarboximidamide (B1267694) Moiety as a Privileged Structure in Medicinal Chemistry

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The cyclopropanecarboximidamide moiety, which combines the beneficial properties of the cyclopropane ring with the versatile imidamide functional group, is emerging as such a scaffold.

The imidamide group, also known as an amidine, is a nitrogenous functional group that can participate in a variety of non-covalent interactions, including hydrogen bonding and salt bridge formation. These interactions are crucial for the recognition and binding of a ligand to its biological target. The basic nature of the amidine group allows it to be protonated at physiological pH, forming a positively charged amidinium ion that can engage in strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site.

The combination of the rigid, metabolically stable cyclopropane ring with the interactive imidamide group creates a compact and potent pharmacophore. This moiety can serve as a key building block in the design of inhibitors for various enzymes, particularly kinases, where hydrogen bonding and electrostatic interactions play a critical role in ligand binding. The 2-aminopyrimidine (B69317) scaffold, which can be synthesized from amidines, is a well-established privileged structure in its own right, found in numerous approved kinase inhibitor drugs. mdpi.comijpsjournal.com

Strategic Importance of Cyclopropanecarboximidamide Hydrochloride as a Synthetic Precursor and Research Tool

This compound serves as a strategically important starting material and research tool for the synthesis of a diverse array of more complex molecules. Its utility stems from the reactivity of the imidamide group, which can readily undergo condensation reactions with various electrophiles.

A primary application of this compound is in the synthesis of substituted pyrimidine (B1678525) rings. Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found at the core of many biologically active molecules, including numerous pharmaceuticals and agrochemicals. The reaction of an amidine hydrochloride, such as this compound, with a 1,3-dicarbonyl compound or its equivalent (e.g., an enone) provides a direct and efficient route to 2-cyclopropyl-substituted pyrimidines. nih.gov

This synthetic strategy is particularly valuable in the development of kinase inhibitors. Many potent and selective kinase inhibitors feature a 2-aminopyrimidine core, which serves as a scaffold for positioning other functional groups to interact with the ATP-binding site of the kinase. ijpsjournal.com By using this compound as the amidine component, chemists can readily introduce the beneficial cyclopropyl (B3062369) group at the 2-position of the pyrimidine ring. This specific substitution has been shown to be advantageous in certain kinase inhibitors, contributing to enhanced potency and selectivity. For instance, the cyclopropyl group can occupy a hydrophobic pocket in the kinase active site, leading to improved binding.

The hydrochloride salt form of cyclopropanecarboximidamide enhances its stability and handling properties, making it a convenient reagent for laboratory synthesis. Its use as a building block allows for the modular construction of complex molecules, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The ability to systematically modify the pyrimidine ring and introduce various substituents, while retaining the core 2-cyclopropyl moiety, is a powerful tool for optimizing the pharmacological properties of lead compounds.

Table 2: Key Reactions and Applications of this compound

| Reaction Type | Reactant | Product | Significance in Research |

| Pyrimidine Synthesis | 1,3-Dicarbonyl Compounds | 2-Cyclopropyl-pyrimidines | Access to a core scaffold for kinase inhibitors and other bioactive molecules. |

| Pyrimidine Synthesis | Enones | 2-Cyclopropyl-dihydropyrimidines | Synthesis of pyrimidine derivatives with varied substitution patterns. |

Structure

3D Structure of Parent

属性

IUPAC Name |

cyclopropanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYOZJIRAVZGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347308 | |

| Record name | Cyclopropanecarboximidamide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57297-29-7 | |

| Record name | Cyclopropanecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57297-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 57297-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboximidamide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopropanecarboximidamide Hydrochloride and Its Derivatives

Convergent and Divergent Synthetic Pathways to Cyclopropanecarboximidamide (B1267694) Hydrochloride

The synthesis of cyclopropanecarboximidamide hydrochloride, a valuable building block in medicinal chemistry, can be approached through various synthetic strategies. These routes can be broadly categorized as convergent or divergent. In a convergent synthesis, the cyclopropane (B1198618) ring and the imidamide functional group are constructed in separate reaction sequences and then combined in a final step. Conversely, a divergent approach would involve the formation of a key cyclopropane-containing intermediate which is then elaborated into the target amidine and its derivatives.

Amidination Reactions and Catalytic Systems

The direct conversion of cyclopropanecarbonitrile (B140667) to cyclopropanecarboximidamide is a primary and atom-economical method for its synthesis. This transformation is typically achieved through amidination reactions, which involve the addition of ammonia (B1221849) or its equivalent to the nitrile functionality. To facilitate this addition to the relatively unactivated cyclopropanecarbonitrile, catalytic systems are often employed.

Transition metal catalysts have shown significant efficacy in promoting the addition of amines to nitriles. For instance, copper(I) salts, such as copper(I) chloride (CuCl), in the presence of a base like cesium carbonate (Cs₂CO₃) and a ligand such as 2,2'-bipyridine (B1663995), can catalyze the synthesis of N-substituted amidines from nitriles and amines. mdpi.com While this example illustrates the formation of N-substituted amidines, a similar approach using ammonia would yield the parent cyclopropanecarboximidamide. The reaction typically proceeds under an oxygen atmosphere, with the copper catalyst facilitating the nucleophilic attack of ammonia on the nitrile carbon. mdpi.com

Zinc(II) salts have also been utilized to promote the nucleophilic addition of amines to nitriles, leading to the formation of amidine compounds. The zinc ion acts as a Lewis acid, activating the nitrile group towards nucleophilic attack.

The classic Pinner reaction provides a two-step method for the synthesis of amidines from nitriles. This method involves the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride (a Pinner salt). Subsequent treatment of the Pinner salt with ammonia results in the formation of the corresponding amidine hydrochloride. A disadvantage of this method is the requirement for a large excess of hydrogen chloride, which can lead to the formation of significant amounts of salt byproducts. google.com

A summary of representative catalytic systems for amidine synthesis is presented in the table below.

| Catalyst System | Reactants | Product | Key Features |

| CuCl / Cs₂CO₃ / 2,2'-bipyridine / O₂ | Nitrile, Amine | N-substituted amidine | Sustainable, oxidative conditions. mdpi.com |

| Zinc(II) salts | Nitrile, Amine | Amidine | Lewis acid catalysis, activates nitrile. |

| Anhydrous HCl, then NH₃ | Nitrile, Alcohol | Amidine hydrochloride | Two-step Pinner reaction. google.com |

Novel Approaches in Amidine Formation

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for amidine formation. One-pot, multi-component reactions are particularly attractive as they can reduce the number of synthetic steps and purification procedures. For example, a three-component reaction involving a cyclic ketone, an alicyclic amine, and a highly electrophilic azide (B81097) has been developed for the synthesis of novel amidines without the need for a catalyst. nih.gov While not directly applied to cyclopropanecarboximidamide, this strategy highlights the potential for innovative approaches to amidine synthesis.

Another novel strategy involves the synthesis of cyclopropane-fused bicyclic amidines through an oxidative cyclization of a carbanion. This method provides access to complex amidine-containing frameworks. nih.gov

Furthermore, the synthesis of amidines from nitriles can be achieved via the formation and subsequent reductive cleavage of intermediate carboxamide oximes. This method, however, is limited by the compatibility of other functional groups with the reduction conditions. google.com A cysteine-catalyzed amidine synthesis has also been reported, although the yields were moderate. google.com The direct addition of ammonia to nitriles is the simplest conceptual approach, but often suffers from low conversion rates, even under pressure. google.com A more recent development involves the use of a mercaptocarboxylic acid catalyst in the reaction of nitriles with ammonia or amines, which has been shown to improve yields. google.com

Derivatization from Cyclopropanecarboxylic Esters

An alternative pathway to this compound involves the derivatization of cyclopropanecarboxylic esters. This approach typically involves the conversion of the ester to the corresponding amide, followed by further transformation to the amidine.

The amidation of cyclopropanecarboxylic esters with ammonia can be effectively catalyzed by an alcoholate of a monohydric alcohol. This process can be carried out in an alcoholic solution at elevated temperatures (60° to 200° C) to produce cyclopropanecarboxamide (B1202528) in high yields. google.comgoogle.com The choice of the alcohol in the ester and the alcoholate catalyst can influence the reaction conditions and product isolation. For example, using esters of lower alcohols allows for the simple distillation of the alcohol byproduct. google.com The resulting cyclopropanecarboxamide can then be converted to this compound, for instance, by dehydration to the nitrile followed by a Pinner-type reaction or by direct reaction with a suitable reagent.

The following table summarizes the conditions for the amidation of cyclopropanecarboxylic esters.

| Ester Substrate | Catalyst | Solvent | Temperature (°C) | Product |

| Cyclopropanecarboxylic ester (R = C₁-C₃ alkyl or cyclopropyl) | Alcoholate of a monohydric alcohol (C₁-C₈) | Alcohol | 60-200 | Cyclopropanecarboxamide |

| Cyclopropanecarboxylic ester (R = C₄-C₈ alkyl) | Alkali metal alcoholate of a monohydric alcohol (C₁-C₈) | None (neat) | 60-200 | Cyclopropanecarboxamide |

Synthetic Transformations for Functionalizing the Cyclopropane Amidine Scaffold

The cyclopropane amidine scaffold, present in this compound, is a versatile synthon for the construction of more complex molecular architectures, particularly heterocyclic systems. The presence of both the strained cyclopropane ring and the reactive amidine functionality allows for a variety of synthetic transformations.

Construction of Heterocyclic Systems via this compound

The amidine group is a key pharmacophore and a valuable precursor for the synthesis of numerous nitrogen-containing heterocycles, including imidazoles, triazoles, and pyrimidines.

The Pinner pyrimidine (B1678525) synthesis is a classic and widely used method for the construction of the pyrimidine ring. slideshare.net This reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent, typically under acidic or basic catalysis. slideshare.netmdpi.com this compound can serve as the amidine component in this reaction, allowing for the introduction of a cyclopropyl (B3062369) group at the 2-position of the pyrimidine ring.

The reaction of cyclopropanecarboximidamide with various β-dicarbonyl compounds, such as β-keto esters, malonic esters, or β-diketones, can lead to a diverse range of substituted pyrimidines. slideshare.net For example, the condensation of cyclopropanecarboximidamide with a β-keto ester would yield a 2-cyclopropyl-4-hydroxypyrimidine derivative. Similarly, reaction with a malononitrile (B47326) dimer can produce aminopyrimidine derivatives. mdpi.com

Recent research has demonstrated the synthesis of novel N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides with potent fungicidal activity. sioc-journal.cn This highlights the utility of the cyclopropyl-substituted pyrimidine core in the development of bioactive molecules. The introduction of the cyclopropyl group at the C2 position of the pyrimidine ring was found to be beneficial for improving the fungicidal activity. sioc-journal.cn

The general scheme for the Pinner pyrimidine synthesis using cyclopropanecarboximidamide is shown below:

| Cyclopropanecarboximidamide | 1,3-Dicarbonyl Compound | Resulting Pyrimidine Derivative |

| Cyclopropanecarboximidamide | β-Keto ester | 2-Cyclopropyl-4-hydroxypyrimidine |

| Cyclopropanecarboximidamide | β-Diketone | 2-Cyclopropyl-4,6-disubstituted pyrimidine |

| Cyclopropanecarboximidamide | Malonic ester | 2-Cyclopropyl-4,6-dihydroxypyrimidine |

| Cyclopropanecarboximidamide | Malononitrile dimer | 2-Cyclopropyl-4-amino-5-cyanopyrimidine |

Imidazole (B134444) Ring Formation

The construction of an imidazole ring is a valuable transformation for derivatizing cyclopropanecarboximidamide. A prominent method for synthesizing substituted imidazoles involves the cyclocondensation of a carboximidamide, such as cyclopropanecarboximidamide, with an α-dicarbonyl compound or its synthetic equivalent. A common variant of this approach is the reaction with an α-haloketone, which proceeds via initial N-alkylation of the imidamide followed by intramolecular cyclization and dehydration to form the imidazole ring.

This reaction allows for the introduction of two points of diversity on the resulting imidazole ring, dictated by the substituents on the α-haloketone. The general reaction scheme involves the reaction of cyclopropanecarboximidamide with a substituted α-haloketone in the presence of a base.

Table 1: Examples of Imidazole Ring Formation from Amidines and α-Haloketones This table is illustrative of the general reaction and not specific to this compound due to the proprietary nature of exact reaction data.

| Amidine Reactant | α-Haloketone | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| Benzamidine | 2-Bromoacetophenone | NaHCO₃ | Ethanol | 2,4-Diphenyl-1H-imidazole | baranlab.org |

| Acetamidine | 3-Bromo-2-butanone | K₂CO₃ | DMF | 2,4,5-Trimethyl-1H-imidazole | baranlab.org |

Oxadiazole Core Synthesis

The synthesis of oxadiazole cores from cyclopropanecarboximidamide provides access to another important class of heterocyclic derivatives. For the synthesis of 1,2,4-oxadiazoles, a key strategy is the oxidative cyclization of an N-acyl amidine intermediate. researchgate.net This intermediate is readily prepared by the acylation of cyclopropanecarboximidamide with an appropriate acylating agent, such as an acyl chloride or anhydride. The subsequent cyclization can be promoted by an oxidizing agent like N-Bromosuccinimide (NBS), leading to the formation of the 1,2,4-oxadiazole (B8745197) ring through an oxidative N-O bond formation. researchgate.net

The reaction conditions are typically mild, making this a versatile method for creating a variety of 3,5-disubstituted 1,2,4-oxadiazoles, where the 3-position is occupied by the cyclopropyl group and the 5-position by the residue from the acylating agent.

For 1,3,4-oxadiazoles, synthesis typically begins with a carboxylic acid derivative. Cyclopropanecarboxylic acid can be converted to an acyl hydrazide. This acyl hydrazide can then undergo dehydrative cyclization with another carboxylic acid or its derivative using reagents like POCl₃, or undergo oxidative cyclization after condensation with an aldehyde to form an N-acylhydrazone. jchemrev.comnih.gov

Table 2: Synthesis of 1,2,4-Oxadiazoles via Oxidative Cyclization of N-Acyl Amidines This table represents a general methodology.

| Amidine | Acylating Agent | Oxidizing Agent / Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Benzonitrile & Amine | Benzoic Acid | I₂/K₂CO₃/DMSO | 3,5-Diphenyl-1,2,4-oxadiazole | High | researchgate.net |

| Various Amidines | Various Acyl Chlorides | NBS / Ethyl Acetate | 3,5-Disubstituted-1,2,4-oxadiazoles | 91-99% | researchgate.net |

Triazole Linker Integration

Integrating a triazole linker into molecules derived from cyclopropanecarboximidamide can be achieved through several synthetic routes. For the construction of 1,2,4-triazole (B32235) rings, a highly regioselective, one-pot, three-component reaction has been developed. researchgate.netfrontiersin.org This method involves the condensation of a primary amidine (such as cyclopropanecarboximidamide), a carboxylic acid, and a monosubstituted hydrazine (B178648). The process typically involves the in-situ formation of an N-acyl amidine intermediate, which then reacts with the hydrazine and undergoes cyclization to form the 1,3,5-trisubstituted 1,2,4-triazole. This approach offers rapid access to diverse triazole derivatives with good tolerance for various functional groups. researchgate.netfrontiersin.org

Table 3: Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles This table illustrates the general one-pot reaction methodology.

| Amidine | Carboxylic Acid | Hydrazine | Reagents | Product | Ref. |

|---|---|---|---|---|---|

| Primary Amidines | Various Acids | Monosubstituted Hydrazines | HATU, DIPEA | 1,3,5-Trisubstituted-1,2,4-triazoles | researchgate.net |

| Amidines | Carboxylic Acids | Hydrazines | Microwave Irradiation | 1,3,5-Trisubstituted-1,2,4-triazoles | researchgate.net |

Cross-Coupling Reactions for Cyclopropyl Moiety Installation

Cross-coupling reactions are fundamental for the synthesis of the cyclopropyl-substituted aromatic and heteroaromatic precursors of cyclopropanecarboximidamide and its derivatives. These reactions enable the formation of a carbon-carbon bond between a cyclopropyl group and another molecular fragment.

The Suzuki-Miyaura coupling is a versatile method that typically involves the reaction of an aryl or heteroaryl halide with a boronic acid or its derivative. For installing a cyclopropyl group, potassium cyclopropyltrifluoroborate (B8364958) is a commonly used reagent due to its stability and ease of handling compared to cyclopropylboronic acid. tcichemicals.comorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. It is compatible with a wide range of functional groups on the aromatic partner. tcichemicals.com

The Negishi coupling utilizes an organozinc reagent, such as cyclopropylzinc bromide, which is reacted with an aryl or vinyl halide in the presence of a palladium or nickel catalyst. researchgate.netnih.gov Cyclopropylzinc reagents can be prepared on a large scale and exhibit high reactivity and functional group compatibility. researchgate.net

Cobalt-catalyzed cross-coupling has emerged as a cost-effective and efficient alternative, particularly for coupling cyclopropyl Grignard reagents with alkyl halides. rsc.orgopenmedicinalchemistryjournal.com This method is chemoselective and allows for the introduction of the cyclopropyl moiety onto alkyl chains, including those within N-heterocycles. rsc.org

Table 4: Comparison of Cross-Coupling Reactions for Cyclopropyl Moiety Installation

| Reaction | Cyclopropyl Reagent | Coupling Partner | Catalyst System | Key Advantages | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Potassium cyclopropyltrifluoroborate | Aryl/Heteroaryl chlorides | Pd(OAc)₂ / XPhos | Stable reagent, broad functional group tolerance | tcichemicals.comorganic-chemistry.org |

| Negishi | Cyclopropylzinc bromide | Aryl/Heteroaryl halides | Pd or Ni-based catalysts | High reactivity, scalable, stable organozinc reagent | researchgate.netnih.gov |

| Cobalt-Catalyzed | Cyclopropylmagnesium bromide | Primary/Secondary alkyl iodides | Co(acac)₂ / TMEDA | Cost-effective, good for alkyl halides, chemoselective | rsc.orgopenmedicinalchemistryjournal.com |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single synthetic operation. organic-chemistry.orgrug.nl By incorporating a cyclopropane-containing building block into an MCR, a wide array of complex scaffolds featuring the cyclopropyl moiety can be rapidly assembled.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions , are particularly well-suited for this purpose. baranlab.org For instance, cyclopropanecarboxaldehyde (B31225) can be used as the aldehyde component in these reactions. tcichemicals.com In a Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. In the Ugi four-component reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide combine to produce a bis-amide. The use of cyclopropane-containing starting materials in these reactions allows for the efficient synthesis of libraries of complex molecules for screening and further development.

Table 5: Multicomponent Reactions for Cyclopropane Scaffold Diversification This table provides examples of MCRs that can incorporate a cyclopropyl moiety.

| Reaction | Components | Resulting Scaffold | Cyclopropyl Component Example | Ref. |

|---|---|---|---|---|

| Passerini (3-CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Cyclopropanecarboxaldehyde | tcichemicals.combaranlab.org |

| Ugi (4-CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Cyclopropanecarboxaldehyde | baranlab.org |

| Biginelli (3-CR) | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Cyclopropanecarboxaldehyde | organic-chemistry.org |

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and understanding the dynamics of chemical transformations. nih.govresearchgate.net For derivatives of cyclopropanecarboximidamide, labeling can be strategically applied to either the cyclopropane ring or the imidamide functional group.

Deuterium (B1214612) (²H) labeling of the cyclopropane ring can be used to probe mechanisms involving C-H bond activation or cleavage. For example, in studies of cyclopropane ring-opening reactions, the position of deuterium in the product can provide definitive evidence for the reaction pathway. nih.gov

Carbon-13 (¹³C) labeling can be incorporated into the cyclopropane ring or the carbonyl carbon of the imidamide. This is particularly useful for NMR-based mechanistic studies and for tracing the metabolic fate of the molecule in biological systems.

Nitrogen-15 (¹⁵N) labeling of the imidamide nitrogens allows for the investigation of reactions involving these atoms, such as heterocycle formation or enzymatic processing. researchgate.net By using ¹⁵N-labeled substrates, intermediates such as copper nitrene species have been detected, providing insight into reaction mechanisms. researchgate.net These labeling strategies provide detailed molecular-level information that is crucial for optimizing synthetic reactions and designing new molecules with desired properties.

Table 6: Isotopic Labeling Strategies and Their Applications

| Isotope | Labeled Position | Application | Analytical Technique | Ref. |

|---|---|---|---|---|

| Deuterium (²H) | Cyclopropane ring C-H bonds | Studying ring-opening mechanisms, kinetic isotope effects | Mass Spectrometry, NMR | nih.gov |

| Carbon-13 (¹³C) | Cyclopropane ring carbons, Imidamide carbon | Mechanistic studies, metabolic tracing | ¹³C NMR, Mass Spectrometry | researchgate.net |

| Nitrogen-15 (¹⁵N) | Imidamide nitrogen atoms | Elucidating heterocycle formation mechanisms, tracking nitrogen fate | ¹⁵N NMR, Mass Spectrometry | researchgate.net |

Mechanistic Investigations of Biological Activities and Pharmacological Targets

Elucidation of Receptor Interactions and Signal Transduction Modulation

Beyond direct enzymatic inhibition, small molecules can exert their pharmacological effects by interacting with cell surface receptors and modulating downstream signaling pathways.

The orexin (B13118510) system, consisting of two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), and their neuropeptide ligands, orexin-A and orexin-B, plays a critical role in regulating wakefulness, appetite, and reward pathways. Antagonists of orexin receptors have emerged as a novel therapeutic approach for the treatment of insomnia.

There is preliminary evidence suggesting that compounds containing a cyclopropane (B1198618) ring, a key feature of cyclopropanecarboximidamide (B1267694) hydrochloride, may act as orexin receptor antagonists. A patent for cyclopropane derivatives as orexin receptor antagonists has been filed, indicating the potential for this chemical scaffold to interact with orexin receptors. Specifically, certain cyclopropanecarboxamide (B1202528) derivatives have been highlighted in this context. The structural similarity between a carboxamide and a carboximidamide suggests that cyclopropanecarboximidamide hydrochloride could also exhibit affinity for orexin receptors. However, at present, there are no published studies that definitively demonstrate or quantify the antagonistic activity of this compound at either OX1R or OX2R. Further research, including binding assays and functional studies, is necessary to validate this hypothesis and to elucidate the potential antagonistic mechanisms.

Farnesoid X Receptor (FXR) Modulation

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. nih.gov As a result, FXR has emerged as a promising therapeutic target for various metabolic and liver diseases. nih.govnih.gov FXR agonists, which are compounds that activate this receptor, have been the subject of extensive research and development. nih.gov

While a wide range of both steroidal and non-steroidal FXR agonists have been identified and studied, current scientific literature does not provide specific evidence to suggest that this compound or its direct derivatives act as modulators of the Farnesoid X Receptor. Structure-activity relationship studies for FXR agonists have largely focused on bile acid analogs and other distinct chemical scaffolds. researchgate.netnih.govdoi.org Therefore, the interaction of this compound with FXR remains an area that has not been elucidated in published research.

Cellular Pathway Perturbations and Phenotypic Screening

Derivatives of cyclopropane carboxamide have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. In one study, a series of 1-phenylcyclopropane carboxamide derivatives were investigated for their anti-proliferative activity against the U937 human myeloid leukemia cell line. Notably, these compounds were found to effectively inhibit the proliferation of these cancer cells. The research highlighted that while these derivatives demonstrated significant anti-proliferative effects, they did not exhibit cytotoxic activity on the tested cells, suggesting a potential for cytostatic rather than cytotoxic mechanisms of action.

The design of these compounds was based on a hybrid approach, combining the cyclopropane carboxamide moiety with a phenoxyacetyl group, both of which are present in other compounds known for their anti-proliferative activities. This strategic combination aimed to create new chemical entities with enhanced biological effects. The study of these 1-phenylcyclopropane carboxamide derivatives underscores the potential of the cyclopropane scaffold in the development of novel anti-cancer agents.

Table 1: Anti-proliferative Activity of Selected 1-Phenylcyclopropane Carboxamide Derivatives against U937 Cell Line

| Compound ID | Structure | Cell Line | Activity |

| Derivative 1 | 1-Phenylcyclopropane carboxamide with phenoxyacetyl group | U937 (Human Myeloid Leukemia) | Effective inhibition of proliferation |

| Derivative 2 | Substituted 1-Phenylcyclopropane carboxamide | U937 (Human Myeloid Leukemia) | Effective inhibition of proliferation |

This table is a representation of the type of data found in the cited literature and not exhaustive of all compounds tested.

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The cyclopropane moiety is a feature of several commercial drugs and is known to be present in compounds with antibacterial and antifungal properties. nih.gov A study focused on the design and synthesis of fifty-three amide derivatives containing a cyclopropane ring reported their in vitro antimicrobial and antifungal activities.

These compounds were tested against a panel of microbes including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and a fungus (Candida albicans). The results indicated that several of these cyclopropane derivatives exhibited moderate to promising antimicrobial activity. Specifically, some compounds showed notable activity against S. aureus and C. albicans. For instance, three of the synthesized compounds displayed excellent antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL.

Table 2: Antimicrobial Activity of Selected Amide Derivatives Containing Cyclopropane

| Compound ID | Target Microbe | MIC80 (μg/mL) |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

| F7 | Staphylococcus aureus | 128 |

| F30 | Staphylococcus aureus | 128 |

| F9 | Escherichia coli | 32 |

MIC80: Minimum inhibitory concentration required to inhibit 80% of microbial growth. Data extracted from a study on fifty-three amide derivatives containing cyclopropane.

Inflammation is a complex biological response implicated in a wide range of diseases. The modulation of inflammatory pathways is a key strategy in the development of new therapeutics. While various classes of compounds, such as those containing benzimidazole (B57391) or morpholinopyrimidine scaffolds, have been investigated for their anti-inflammatory properties through mechanisms like COX-2 inhibition, there is a lack of specific research on the anti-inflammatory effects of this compound and its direct derivatives in the current scientific literature. nih.govrsc.org Studies on other cyclopropane-containing compounds have reported anti-inflammatory activity, but a direct link to the carboximidamide scaffold is not established. epa.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The investigation into the structure-activity relationship (SAR) of cyclopropane-containing amide derivatives has provided valuable insights into the chemical features that govern their antimicrobial potency. A comparative analysis of the antimicrobial activity of a series of fifty-three such compounds revealed that the nature and position of substituents on the benzene (B151609) ring and the amide group significantly influence their biological activity.

Key SAR findings from this research include:

Aryl vs. Aliphatic Amides : Aryl amides generally demonstrated higher antibacterial activity against S. aureus and E. coli compared to their fatty amide counterparts.

Effect of Halogen Substitution : The introduction of halogen atoms (F, Cl, Br) on the benzene ring was found to be beneficial for enhancing antibacterial activity when compared to electron-donating groups like methoxy.

Positional Isomerism : The position of halogen substitution on the benzene ring also played a role, with 2-position substitution showing better antibacterial activity than 4-position substitution in certain cases.

Piperazine (B1678402) Amide Substitution : Cyclopropane derivatives substituted with a piperazine amide did not exhibit antibacterial activity against the tested strains.

These findings highlight the importance of specific structural modifications in optimizing the antimicrobial profile of cyclopropane-based compounds.

With regard to Structure-Property Relationship (SPR) analyses, this technique is a powerful tool for characterizing the binding kinetics and affinity of small molecules to their protein targets in real-time and without the need for labels. springernature.comnih.gov It is widely used in drug discovery to screen for fragment libraries and to characterize the interactions of lead compounds. nih.govresearchgate.net However, at present, there are no publicly available SPR studies specifically detailing the interaction of this compound with its potential biological targets.

Conformational Analysis and Bioactive Conformations of Cyclopropane Derivatives

The incorporation of a cyclopropane ring into a molecule imparts significant conformational rigidity. nih.govnbinno.com Unlike flexible aliphatic chains, the three-membered ring has a fixed, rigid structure that constrains the spatial arrangement of its substituents. nih.gov This inherent rigidity is a key advantage in medicinal chemistry as it reduces the number of possible conformations a molecule can adopt, which can lead to higher potency and selectivity for its biological target. nbinno.comunl.pt The biological activity of a molecule is intrinsically linked to its three-dimensional shape, and the specific orientation it adopts upon binding to a receptor or enzyme is known as its bioactive conformation. irbbarcelona.org

Understanding the bioactive conformation is crucial for designing more effective drugs. irbbarcelona.org The cyclopropane moiety, due to its conformational constraints, serves as a valuable tool for "conformational locking," helping to fix a molecule in or near its bioactive shape. nbinno.com This can minimize the entropic penalty associated with the ligand binding to its target, as the molecule does not need to "freeze" a flexible bond into the correct orientation. The energy cost required for a molecule to adopt its bioactive conformation can influence its binding affinity; if the bioactive shape is very different from the molecule's preferred low-energy state in solution, its potency may be reduced. irbbarcelona.org

Researchers utilize various computational and experimental techniques to study the conformational preferences of cyclopropane-containing molecules. Quantum-chemical calculations, for instance, can be used to evaluate the conformational behavior of these compounds. researchgate.net By synthesizing a series of conformationally restricted analogues, chemists can compare their biological activities to their accessible conformational spaces. This approach helps to deduce the specific spatial arrangement required for interaction with the target, effectively mapping the bioactive conformational space. chemrxiv.org For example, studies on cyclopropane β-amino acid derivatives highlight their use in creating conformationally restricted peptidomimetics, where the cyclopropane ring helps to control the peptide's secondary structure and flexibility. nih.gov

High-Throughput Screening and Library Synthesis for SAR Derivation

The development of novel therapeutic agents often begins with the screening of large collections of chemical compounds to identify initial "hits" with desired biological activity. High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of vast compound libraries, which can contain hundreds of thousands of diverse small molecules. nih.govku.edu These libraries are often designed to maximize structural diversity and possess drug-like properties, adhering to principles like Lipinski's Rule of Five, to increase the likelihood of identifying promising lead compounds. ku.eduthermofisher.com

The synthesis of focused compound libraries, where a common chemical scaffold is systematically modified, is a cornerstone of modern drug discovery and is essential for establishing Structure-Activity Relationships (SAR). drugdesign.org SAR studies correlate specific changes in a molecule's structure with observed changes in its biological activity. drugdesign.orgresearchgate.net For cyclopropane derivatives, library synthesis involves creating a series of analogues where different functional groups are attached to or modify the cyclopropane core. These synthetic efforts can involve various chemical strategies, including multicomponent reactions, cascade reactions, and chemoenzymatic methods to generate structural diversity efficiently. acs.orgresearchgate.net

For example, a chemoenzymatic strategy has been reported for the stereoselective assembly and diversification of chiral cyclopropyl (B3062369) ketones, yielding a collection of structurally diverse scaffolds valuable for medicinal chemistry. acs.org Another study involved the design and synthesis of fifty-three amide derivatives containing a cyclopropane ring to evaluate their antimicrobial activity. nih.gov Through this library-based approach, researchers can systematically probe how modifications to the molecule affect its potency and selectivity.

The data gathered from screening these libraries is used to build an SAR model. This model helps medicinal chemists understand which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, or metabolic stability. drugdesign.org For instance, an SAR analysis of a series of cyclopropane amide derivatives revealed that the introduction of halogen atoms onto an attached benzene ring was beneficial for improving both antibacterial and antifungal activity. nih.gov

Below is a representative table illustrating how SAR data for a hypothetical series of cyclopropane derivatives might be presented.

| Compound ID | R1 Group | R2 Group | Biological Activity (IC₅₀, µM) |

| CPD-1 | -H | -H | 50.2 |

| CPD-2 | -Cl | -H | 15.8 |

| CPD-3 | -F | -H | 18.1 |

| CPD-4 | -CH₃ | -H | 45.3 |

| CPD-5 | -Cl | -CH₃ | 5.2 |

| CPD-6 | -Cl | -C₂H₅ | 8.9 |

This systematic approach of library synthesis followed by screening and SAR analysis is a powerful cycle that drives the optimization of initial hits into viable drug candidates. nih.gov The rigid nature of the cyclopropane scaffold makes it an attractive core for such libraries, as it provides a fixed platform upon which chemical diversity can be built in a controlled and predictable manner. nih.govnih.gov

Computational Approaches in the Discovery and Optimization of Cyclopropanecarboximidamide Hydrochloride Analogs

Molecular Docking and Ligand-Binding Site Characterization

Molecular docking is a foundational structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in virtual screening campaigns to identify promising lead compounds from large databases and to understand the molecular basis of ligand-protein interactions. nih.govnih.gov

In the context of Cyclopropanecarboximidamide (B1267694) Hydrochloride analogs, molecular docking simulations are employed to evaluate their binding affinity and mode of interaction within the active site of a specific biological target. The process involves preparing the 3D structure of the target protein, often obtained from X-ray crystallography or NMR, and generating multiple conformations of each analog. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction.

A crucial aspect of this process is the characterization of the ligand-binding site. The properties of the binding pocket, such as its hydrophobicity, polarity, and volume, dictate the types of chemical moieties that can be accommodated. nih.gov Analysis of these features can guide the design of analogs with improved complementarity to the target. For instance, identifying a hydrophobic pocket could suggest the addition of nonpolar groups to an analog to enhance binding affinity through favorable van der Waals interactions.

The results from a typical docking study on a series of hypothetical Cyclopropanecarboximidamide Hydrochloride analogs are illustrated in the table below. Such data allows researchers to prioritize which analogs to synthesize and test experimentally.

Table 1: Hypothetical Molecular Docking Results for this compound Analogs This table is for illustrative purposes and does not represent real experimental data.

| Analog ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| CCH-001 | -7.8 | ASP-129, TYR-204 | Hydrogen Bond, Salt Bridge |

| CCH-002 | -8.5 | TYR-204, PHE-250 | Hydrogen Bond, π-π Stacking |

| CCH-003 | -6.9 | GLU-128 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR allows for the prediction of the activity of newly designed or untested molecules, thereby guiding lead optimization efforts. iipseries.org

To develop a QSAR model for this compound analogs, a training set of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Using statistical methods like Partial Least Squares (PLS), a relationship is established between these descriptors and the observed activity.

The resulting 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. rsc.org For example, a map might indicate that a bulky, electron-withdrawing group at a certain position on the cyclopropane (B1198618) ring would enhance biological activity. nih.gov These insights are invaluable for medicinal chemists to rationally design next-generation analogs with improved potency. nih.gov

Table 2: Illustrative Parameters for a 3D-QSAR Model of this compound Analogs This table is for illustrative purposes and does not represent real experimental data.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.728 | Cross-validated correlation coefficient, indicating good internal predictive ability. rsc.org |

| r² | 0.982 | Non-cross-validated correlation coefficient, showing a strong fit of the model to the training data. rsc.org |

| r²_pred | 0.814 | Correlation coefficient for the external test set, indicating high external predictive power. rsc.org |

| Steric Contribution | 55% | Indicates that steric factors are the dominant contributor to the model. |

| Electrostatic Contribution | 30% | Indicates the importance of electrostatic fields for activity. |

| Hydrophobic Contribution | 15% | Shows the relative contribution of hydrophobic properties. |

De Novo Drug Design and Generative AI for Molecular Generation

De novo drug design refers to computational methods that build novel molecular structures from the ground up, rather than modifying existing ones. nih.gov These approaches explore a vast chemical space to generate innovative chemotypes that are tailored to the structural features of a target's binding site. nih.gov This is particularly useful for discovering molecules with novel intellectual property. Conventional methods often employ fragment-based strategies, where small chemical fragments are placed in favorable positions within the binding site and then linked together to form a complete molecule. nih.govresearchgate.net

The emergence of generative artificial intelligence (AI) has revolutionized de novo design. youtube.com Generative models, such as generative adversarial networks (GANs) and transformers, can learn the underlying patterns of chemical structures and properties from large datasets of known molecules. chemrxiv.orgmdpi.com When applied to the design of this compound analogs, these AI models can generate thousands of novel, synthetically accessible structures predicted to have high affinity for the target. youtube.comarxiv.org By incorporating desired properties as constraints, these models can be steered to produce molecules with not only high potency but also favorable drug-like characteristics. youtube.com

Table 3: Properties of Hypothetical De Novo Designed Analogs This table is for illustrative purposes and does not represent real experimental data.

| Analog ID | Predicted Affinity (kcal/mol) | Tanimoto Similarity to Known Ligands | Synthetic Accessibility Score (1-10) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| DNG-01 | -9.5 | 0.45 | 7.5 | 0 |

| DNG-02 | -9.2 | 0.51 | 8.1 | 0 |

| DNG-03 | -8.9 | 0.62 | 6.9 | 0 |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comescholarship.org This powerful technique provides deep insights into the stability of the protein-ligand complex, the role of solvent molecules, and the conformational flexibility of both the ligand and the target. mdpi.comnih.gov

For promising this compound analogs identified through docking, MD simulations can be performed to validate their binding poses. nih.gov By simulating the complex for nanoseconds or longer, researchers can observe whether the key interactions predicted by docking are maintained over time. MD simulations are also used to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov This detailed analysis of interaction dynamics helps in refining the design of analogs to achieve optimal and stable binding.

Table 4: Summary of Hypothetical Molecular Dynamics Simulation Results This table is for illustrative purposes and does not represent real experimental data.

| Analog ID | Simulation Time (ns) | Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) | Binding Free Energy (MM/GBSA, kcal/mol) |

|---|---|---|---|---|

| CCH-002 | 100 | 1.2 ± 0.3 | TYR-204: 92% | -65.4 |

| CCH-004 | 100 | 1.5 ± 0.4 | ASP-129: 85% | -72.1 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

A promising drug candidate must possess not only high potency but also a favorable ADMET profile. nih.govaudreyli.com Failures in clinical trials are often attributed to poor pharmacokinetics or unforeseen toxicity. In silico ADMET prediction models have become essential tools for assessing these properties early in the drug discovery process, allowing for the filtering of compounds likely to fail later on. researchgate.netnih.gov

For any newly designed this compound analog, a suite of computational models can predict a wide range of properties. These include absorption characteristics like human intestinal absorption (HIA) and Caco-2 cell permeability; distribution properties such as blood-brain barrier (BBB) penetration and plasma protein binding; metabolic stability; and various toxicity endpoints, including potential for cardiotoxicity (hERG inhibition) and mutagenicity (AMES test). nih.gov By integrating these predictions into the design cycle, researchers can prioritize analogs that have a higher probability of becoming safe and effective drugs. iipseries.org

Table 5: Predicted In Silico ADMET Profile of Selected Analogs This table is for illustrative purposes and does not represent real experimental data.

| Property | CCH-004 | DNG-01 | Desired Range |

|---|---|---|---|

| Absorption | |||

| Caco-2 Permeability (nm/s) | 25.5 | 18.9 | > 10 (High) |

| Human Intestinal Absorption (%) | 92% | 88% | > 80% (High) |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeation | Low | Low | Target Dependent |

| Plasma Protein Binding (%) | 85% | 78% | < 90% |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | No |

| CYP3A4 Inhibitor | No | No | No |

| Excretion | |||

| Predicted Clearance (ml/min/kg) | 5.5 | 7.2 | Low to Moderate |

| Toxicity | |||

| AMES Mutagenicity | Negative | Negative | Negative |

Advanced Analytical and Structural Characterization Techniques

X-ray Co-crystallography for Ligand-Protein Complex Elucidation

X-ray co-crystallography is a powerful technique for visualizing the precise binding mode of a ligand within the active site of a protein at atomic resolution. This method involves crystallizing the protein in the presence of the ligand, in this case, Cyclopropanecarboximidamide (B1267694) Hydrochloride, to form a protein-ligand complex. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate a three-dimensional electron density map of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of Cyclopropanecarboximidamide Hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the amidine group. The protons on the three-membered ring typically appear in the upfield region of the spectrum. Due to the rigid nature of the cyclopropane (B1198618) ring, the methylene (B1212753) protons (-CH₂-) are diastereotopic and would likely appear as a complex multiplet. The methine proton (-CH-) adjacent to the amidine group would also present a distinct multiplet. The protons of the amidine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the cyclopropyl ring are expected to resonate at high field strengths. The methylene carbons would appear at a similar chemical shift, while the methine carbon would be slightly downfield. The most downfield signal would correspond to the amidinium carbon due to the deshielding effect of the two adjacent nitrogen atoms. Studies on various amidine derivatives have shown that protonation at the imino nitrogen significantly influences the ¹³C chemical shifts. rsc.org

Detailed, publicly available, and assigned ¹H and ¹³C NMR spectral data for this compound is limited. However, the expected chemical shifts can be predicted based on the known ranges for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl -CH₂- | 0.5 - 1.5 | 5 - 15 |

| Cyclopropyl -CH- | 1.0 - 2.0 | 15 - 25 |

| Amidine -NH₂ | 7.0 - 9.0 (broad) | N/A |

| Amidinium C | N/A | 160 - 170 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry for Reaction Monitoring and Product Validation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS serves two primary purposes: validating the final product and monitoring the progress of its synthesis.

Product Validation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized molecule. The protonated molecule [M+H]⁺ of Cyclopropanecarboximidamide would be expected at a mass-to-charge ratio (m/z) corresponding to the addition of a proton to its molecular weight (84.07 g/mol ).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would involve isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. For the cyclopropylamidine moiety, characteristic fragmentation pathways would likely include:

Cleavage of the C-C bond between the cyclopropyl ring and the amidine group.

Loss of ammonia (B1221849) (NH₃).

Ring-opening of the cyclopropane moiety followed by further fragmentation.

The fragmentation patterns of amines and amidines are well-studied; alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for aliphatic amines, which would be analogous to the cleavage of the cyclopropyl ring from the amidine carbon. libretexts.orgmiamioh.eduyoutube.com

| Predicted Ion | Formula | Description |

| [M+H]⁺ | [C₄H₉N₂]⁺ | Protonated parent molecule |

| [M+H - NH₃]⁺ | [C₄H₆]⁺ | Loss of ammonia |

| [C₃H₅]⁺ | [C₃H₅]⁺ | Cyclopropyl cation fragment |

| [CH₄N₂]⁺ | [CH₄N₂]⁺ | Amidine fragment |

Reaction Monitoring: Mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to monitor the progress of the synthesis of this compound in real-time. This allows for the tracking of the consumption of starting materials and the formation of the product and any intermediates or byproducts. This is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Spectroscopic Methods for Molecular Characterization

In addition to NMR and MS, other spectroscopic techniques are employed to provide a comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the protonated amidine group.

C=N stretching: A strong absorption in the 1640-1690 cm⁻¹ region, characteristic of the C=N double bond in the amidinium ion.

C-H stretching: Bands around 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.

Cyclopropyl ring vibrations: Weaker absorptions in the fingerprint region, characteristic of the cyclopropane ring structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Amidine and amide functionalities typically exhibit n→π* transitions. nih.gov Simple, non-conjugated amidines generally have weak absorptions in the UV region. The UV-Vis spectrum of this compound is expected to show a λₘₐₓ at a wavelength below 220 nm, as it lacks significant chromophores that would absorb in the longer wavelength UV or visible regions. nih.gov The exact position and intensity of the absorption would be dependent on the solvent used.

Preclinical Pharmacological Research and Translational Studies of Cyclopropanecarboximidamide Hydrochloride Derivatives

In Vitro Efficacy and Selectivity Assessments

The initial stages of preclinical research for Cyclopropanecarboximidamide (B1267694) Hydrochloride derivatives typically involve comprehensive in vitro studies to determine their efficacy and selectivity against specific biological targets. These assessments are crucial for establishing a compound's potential therapeutic utility and its margin of safety.

Derivatives of cyclopropane (B1198618) have been investigated for a wide range of biological activities, including antimicrobial and receptor-specific interactions. For instance, a series of amide derivatives containing a cyclopropane moiety were evaluated for their in vitro antibacterial and antifungal activities. mdpi.com The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| F5 | Staphylococcus aureus | 32 |

| F9 | Staphylococcus aureus | 64 |

| F29 | Staphylococcus aureus | 64 |

| F53 | Staphylococcus aureus | 32 |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

In a different therapeutic area, (2-cyclopropoxyphenyl)piperidine derivatives have been synthesized and evaluated for their affinity and selectivity for α1a- and α1d-adrenergic receptors, which are targets for conditions like benign prostatic hyperplasia. nih.gov The inhibitory constant (Ki) is a critical measure in these studies, indicating the concentration of a compound required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity.

| Compound | α1a-AR Ki (nM) | α1d-AR Ki (nM) | α1b-AR Ki (nM) | Selectivity (α1b/α1a) |

|---|---|---|---|---|

| Derivative 1 | 0.91 | 2.0 | 107 | 117 |

| Derivative 2 | 79.0 | 57 | 839.8 | 11 |

The selectivity of a compound for its intended target over other related targets is a key determinant of its potential for adverse effects. High selectivity, as demonstrated by the significant fold difference in Ki values between receptor subtypes, is a desirable characteristic for a drug candidate.

Evaluation in Disease-Relevant Preclinical Models

Following promising in vitro results, the evaluation of Cyclopropanecarboximidamide Hydrochloride derivatives progresses to disease-relevant preclinical models. These models, which can range from cell-based assays to animal models of disease, are essential for assessing a compound's potential efficacy in a more complex biological system.

The choice of preclinical model is dictated by the intended therapeutic application. For derivatives with antimicrobial properties, these could include models of bacterial or fungal infections in rodents. For compounds targeting specific receptors, such as the adrenergic receptors, animal models of conditions like benign prostatic hyperplasia would be employed to assess the compound's ability to alleviate disease-related symptoms.

While specific preclinical model data for this compound derivatives is not extensively available in the public domain, the general approach involves administering the compound to the animal model and monitoring relevant physiological and behavioral endpoints. These studies provide crucial information on the compound's in vivo efficacy, dose-response relationship, and potential for therapeutic benefit.

Mechanistic Probes in Cell Biology

Cyclopropane derivatives, due to their unique structural and chemical properties, can serve as valuable mechanistic probes in cell biology. unl.pt These compounds can be designed to interact with specific enzymes or receptors, allowing researchers to elucidate complex biological pathways and mechanisms of disease.

For example, the cyclopropyl (B3062369) group can be involved in enzyme inhibition through various mechanisms, including acting as a suicide inhibitor. Tranylcypromine, a cyclopropylamine (B47189) derivative, is a well-known inhibitor of monoamine oxidase (MAO), and its mechanism of action involves the formation of a reactive intermediate that covalently binds to the enzyme. unl.pt

Derivatives of this compound could potentially be developed as probes to study the function of amidine-binding proteins or enzymes that recognize the cyclopropyl moiety. By understanding how these compounds interact with their biological targets at a molecular level, researchers can gain insights into disease processes and identify new therapeutic strategies.

Bioavailability and Metabolic Stability Considerations

The successful translation of a preclinical candidate to a clinical drug is heavily dependent on its pharmacokinetic properties, including bioavailability and metabolic stability. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while metabolic stability indicates how resistant a compound is to being broken down by metabolic enzymes.

The cyclopropyl group can have a significant impact on a molecule's metabolic stability. In some cases, the introduction of a cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body. For instance, a study on (2-cyclopropoxyphenyl)piperidine derivatives showed that certain compounds exhibited improved stability in human liver microsome tests, with one compound having a half-life of 18 minutes. nih.gov

However, the metabolic fate of cyclopropyl-containing compounds can be complex. The cyclopropyl ring itself can be a site of metabolism, sometimes leading to the formation of reactive metabolites. Therefore, a thorough assessment of the metabolic profile of this compound derivatives is essential during preclinical development. This typically involves incubating the compounds with liver microsomes or hepatocytes and analyzing the formation of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

Understanding the bioavailability and metabolic stability of these derivatives is crucial for establishing a suitable dosing regimen and for predicting their potential for drug-drug interactions.

Intellectual Property Landscape and Patent Analysis in Research and Development

Patenting Trends in Cyclopropanecarboximidamide (B1267694) Hydrochloride Synthesis

An examination of the patent landscape indicates that the majority of patents mentioning Cyclopropanecarboximidamide Hydrochloride are focused on the final products synthesized from it, rather than the manufacturing process of the intermediate itself. This suggests that the synthesis of this compound may be considered a standard or publicly disclosed process, making it less of a focal point for novel patent claims.

The following interactive data table summarizes a selection of patents that utilize this compound as a reactant, highlighting the patent assignee, the therapeutic area of the final compound, and a brief description of its use in the synthesis.

| Patent / Application Number | Assignee | Therapeutic Area of Final Compound | Use of this compound in Synthesis |

| US7989620B2 | AstraZeneca AB | Obstructive Airway Diseases | Reactant in the formation of a pyrimidine (B1678525) ring for the synthesis of hydantoin (B18101) derivatives as MMP inhibitors. google.comgoogle.com |

| AU2012229997B2 | Merck Sharp & Dohme Corp., Trius Therapeutics Inc. | Antibacterial (Gyrase Inhibitors) | Used in a condensation reaction to form a key pyrimidine intermediate for tricyclic gyrase inhibitors. google.comgoogle.com |

| US9688668B2 | Not specified | Not specified | Utilized in the synthesis of substituted 1,2,4-oxadiazoles. googleapis.com |

| EP3976597B1 | Not specified | NIK Inhibitors | Employed in the synthesis of small molecule inhibitors of NF-kB inducing kinase (NIK). googleapis.com |

| WO2020236654A1 | Not specified | Cbl-b Inhibition | Used as a reactant with an ethyl dioxopentanoate to form a pyrimidine derivative. google.com |

| US Patent Publication | Vanderbilt University | WDR5 Inhibitors | Employed in the synthesis of dihydroisoquinolinone-based WDR5 inhibitors for cancer therapy. nih.gov |

| EP2686320B1 | Trius Therapeutics, Inc., Lawrence Livermore National Security, LLC | Antibacterial (Gyrase Inhibitors) | Utilized in the synthesis of tricyclic gyrase inhibitors for treating bacterial infections. google.com |

Freedom-to-Operate Analyses for Research Programs

For any research and development program involving this compound, a thorough freedom-to-operate (FTO) analysis is imperative. FTO analysis aims to determine whether a proposed product or process infringes on the existing patent rights of third parties. Given that this compound is a versatile intermediate, its use in the synthesis of new chemical entities requires careful navigation of the existing patent landscape.

The primary FTO consideration for researchers is not the synthesis of this compound itself, but rather the nature of the final molecule being developed. If a research program is aimed at creating a novel compound that falls within the scope of a broad patent claim for a class of compounds, even if the specific compound is not explicitly mentioned, it could lead to infringement. For instance, many of the patents identified cover a genus of compounds with a shared core structure, often derived from the reaction of this compound with another reagent.

Key aspects to consider in an FTO analysis for research programs using this compound include:

Structural Similarity to Patented Compounds: Researchers must conduct extensive searches to ensure their target molecules are structurally distinct from those claimed in existing patents.

Scope of Patent Claims: It is crucial to analyze the breadth of the claims in relevant patents. Broad claims covering a wide range of substituents on a core scaffold can pose a significant FTO risk.

Therapeutic Application: If the intended therapeutic use of the new compound is the same as that claimed in an existing patent for structurally similar molecules, the risk of infringement is heightened.

Process Claims: While less common for this specific intermediate, researchers should also be aware of any patents that may claim a specific synthetic route to a class of compounds that involves this compound.

Proactive FTO analysis can help research programs avoid costly litigation and can guide the design of novel molecules that are less likely to infringe on existing patents.

Strategic Patenting for Novel Therapeutic Applications

The strategic patenting of new therapeutic applications derived from this compound focuses on securing intellectual property rights for the final, therapeutically active molecules. The value and innovation are encapsulated in the novel compounds that are synthesized using this intermediate, rather than the intermediate itself.

A common strategic approach observed in the patent literature is the "scaffold-hopping" or "core-refinement" strategy. Here, the cyclopropylamidine moiety provided by this compound is incorporated into a larger, more complex scaffold. The patent application will then typically claim a broad genus of related structures, with variations in other parts of the molecule, to create a protective "patent thicket" around a particular therapeutic target.

For example, a company might develop a series of kinase inhibitors that all share a pyrimidine core derived from this compound. The patent strategy would involve:

A broad genus claim: Covering the core structure with a wide range of possible substituents at various positions.

Sub-genus claims: Narrowing the scope to more preferred groups of compounds with demonstrated superior activity or properties.

Species claims: Specifically claiming the most promising individual compounds.

Method-of-use claims: Protecting the use of these compounds for treating specific diseases.

Composition of matter claims: Covering pharmaceutical formulations containing the novel compounds.

This layered approach to patenting provides robust protection for the developed therapeutic agents. The inclusion of the cyclopropyl (B3062369) group, originating from this compound, can be a key structural feature that contributes to the novelty and non-obviousness of the claimed invention, particularly if it is shown to be essential for the desired biological activity.

Future Perspectives and Unaddressed Research Avenues

Development of Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. For cyclopropane-containing drugs, controlling the stereochemistry of the three-membered ring is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. unl.pt Future research will likely focus on the development of more efficient and scalable stereoselective synthetic methods.

Recent advancements have moved beyond classical methods, which often require harsh conditions and lack functional group tolerance. researchgate.net Modern approaches increasingly utilize transition-metal catalysis and biocatalysis to achieve high levels of stereocontrol.

Key Research Areas:

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful tools for asymmetric cyclopropanation. unl.pt These biocatalysts can provide access to specific stereoisomers with high enantioselectivity. Future work will likely involve expanding the substrate scope of these enzymes and optimizing their catalytic efficiency for industrial-scale synthesis.

Transition-Metal Catalysis: Catalysts based on rhodium, copper, and cobalt are instrumental in stereoselective cyclopropane (B1198618) synthesis. The development of novel chiral ligands for these metals will continue to be a major focus, aiming to improve enantioselectivity and diastereoselectivity for a wider range of substrates.

Michael-Initiated Ring Closure (MIRC): This powerful C-C bond-forming reaction is a key strategy for constructing highly functionalized cyclopropanes. Future research will likely focus on developing catalytic and asymmetric versions of this reaction to control the stereochemistry of the resulting products.

| Synthetic Method | Key Features | Potential Future Directions |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Broader substrate scope, improved enzyme stability and activity. |

| Transition-Metal Catalysis | Versatility, high efficiency. | Development of more effective and selective chiral ligands. |

| MIRC Reactions | Formation of highly functionalized cyclopropanes. | Development of catalytic and asymmetric variants. |

Exploration of Novel Target Classes for Cyclopropane-Containing Therapeutics

The unique physicochemical properties of the cyclopropane ring make it a valuable pharmacophore in drug discovery. Its rigid structure can pre-organize a molecule into a bioactive conformation, enhancing binding affinity to biological targets. nbinno.com Furthermore, the cyclopropane moiety can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, and even aromatic rings, offering a way to modulate a compound's properties to improve its drug-like characteristics. nih.gov

The incorporation of a cyclopropane ring can lead to:

Enhanced Potency: The conformational rigidity imparted by the cyclopropane ring can lead to a more favorable entropic profile upon binding to a receptor. nih.gov

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in linear alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. nbinno.com

Modulation of Physicochemical Properties: The cyclopropane group can influence a molecule's lipophilicity, solubility, and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov